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Compound of Interest

Compound Name: Anticancer agent 261

Cat. No.: B15551382 Get Quote

A comprehensive guide for researchers and drug development professionals on the activity of

the novel tubulin-binding agent, BPR0C261, across various cancer types. This guide provides a

comparative overview of its efficacy, detailed experimental methodologies, and visual

representations of its mechanism of action and experimental workflows.

BPR0C261 has emerged as a promising orally active antitumor compound with a multi-faceted

mechanism of action. Primarily functioning as a tubulin polymerization inhibitor, it disrupts

microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, it

exhibits significant anti-angiogenic properties, hindering the formation of new blood vessels

essential for tumor growth. This guide consolidates the available data on BPR0C261's activity,

offering a valuable resource for its further investigation and development.

Comparative Efficacy of BPR0C261 Across Different
Cancer Models
While specific IC50 values from a comprehensive panel of cancer cell lines in the primary

literature were not publicly accessible, the available research demonstrates the broad-spectrum

anticancer activity of BPR0C261. The following table summarizes the reported biological

effects of BPR0C261 in various cancer types based on published findings.
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Cancer Type Model System
Observed Activity
of BPR0C261

Citation

Colorectal Cancer
In vivo (Nude Mice

Xenograft)

Demonstrated

antitumor activity.
[1]

Gastric Cancer
In vivo (Nude Mice

Xenograft)

Showed in vivo

antitumor efficacy.
[1]

Nasopharyngeal

Cancer

In vivo (Nude Mice

Xenograft)

Exhibited in vivo

antitumor activity.
[1]

Cervical Cancer
In vitro (Human

Cancer Cells)

Cytotoxic against

human cervical cancer

cells.

[1]

Murine Leukemia In vivo (Mice Model)

Prolonged the lifespan

of leukemia-bearing

mice.

[1]

Non-Small Cell Lung

Cancer

In vitro (A549 and

H1299 cells)

Enhances

radiosensitivity.
[2]

Endothelial Cells In vitro (HUVECs)

Inhibited proliferation

and migration, with

IC50 values

approximately 10-fold

lower than those

against cancer cells.

[1]

Mechanism of Action: Targeting the Cytoskeleton
BPR0C261 exerts its anticancer effects by targeting a fundamental component of the cell's

cytoskeleton: microtubules. These dynamic polymers are crucial for various cellular processes,

including cell division, intracellular transport, and maintenance of cell shape.

BPR0C261 inhibits the polymerization of tubulin, the building block of microtubules, by binding

to the colchicine binding site.[1] This interference with microtubule dynamics leads to a

cascade of events culminating in cancer cell death.
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BPR0C261 Mechanism of Action

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of BPR0C261.

Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of BPR0C261 on cancer cell lines.

Materials:

Cancer cell lines of interest

BPR0C261 (dissolved in a suitable solvent, e.g., DMSO)

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Protocol:
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Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of BPR0C261 in complete cell culture medium.

Remove the existing medium from the cells and add the medium containing different

concentrations of BPR0C261. Include a vehicle control (medium with the solvent used to

dissolve BPR0C261).

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified

incubator with 5% CO2.

After the incubation period, add MTT solution to each well and incubate for an additional 2-4

hours.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value (the concentration of BPR0C261 that inhibits cell growth by

50%).

In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of BPR0C261 on the polymerization of

purified tubulin.

Materials:

Purified tubulin

BPR0C261

Polymerization buffer (e.g., containing PIPES, MgCl2, EGTA, and GTP)

A temperature-controlled spectrophotometer or plate reader capable of measuring

absorbance at 340 nm.
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Protocol:

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

Add different concentrations of BPR0C261 or a vehicle control to the reaction mixture.

Transfer the reaction mixtures to pre-warmed cuvettes or a 96-well plate.

Initiate tubulin polymerization by raising the temperature to 37°C.

Monitor the increase in absorbance at 340 nm over time. The absorbance increases as

microtubules form and scatter light.

Compare the polymerization curves of BPR0C261-treated samples with the control to

determine its inhibitory effect.

In Vivo Tumor Xenograft Study
This animal model is used to evaluate the antitumor efficacy of BPR0C261 in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cells

BPR0C261 formulation for oral administration

Calipers for tumor measurement

Protocol:

Inject human cancer cells subcutaneously into the flank of the immunocompromised mice.

Allow the tumors to grow to a palpable size.

Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control

and different doses of BPR0C261).
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Administer BPR0C261 orally to the mice according to the predetermined dosing schedule

and duration.

Measure the tumor volume using calipers at regular intervals throughout the study. Tumor

volume can be calculated using the formula: (Length x Width^2) / 2.

Monitor the body weight and overall health of the mice.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological examination).

Compare the tumor growth in the BPR0C261-treated groups to the control group to assess

its in vivo efficacy.

Experimental Workflow for Anticancer Drug
Evaluation
The following diagram illustrates a general workflow for the preclinical evaluation of a novel

anticancer compound like BPR0C261.
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General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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